Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate
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Overview
Description
Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate is an organic compound with the molecular formula C13H14O5 It is known for its unique structure, which includes a methoxyphenyl group and a butanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate typically involves the condensation of dimethyl malonate with 4-methoxybenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through a Knoevenagel condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug intermediate.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The pathways involved in its reactions are influenced by the presence of functional groups and the overall molecular structure .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-(4-methoxyphenyl)maleate
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate is unique due to its specific structural features, which confer distinct reactivity and properties. Its methoxyphenyl group and butanedioate moiety allow it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .
Properties
CAS No. |
100046-97-7 |
---|---|
Molecular Formula |
C14H16O5 |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate |
InChI |
InChI=1S/C14H16O5/c1-17-12-6-4-10(5-7-12)8-11(14(16)19-3)9-13(15)18-2/h4-8H,9H2,1-3H3 |
InChI Key |
UCFGXSHHEYZTGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
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